N-(3-acetamido-4-fluorophenyl)benzamide
Description
N-(3-Acetamido-4-fluorophenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a substituted aniline moiety. The aniline ring is functionalized with an acetamido (-NHCOCH₃) group at the 3-position and a fluorine atom at the 4-position. Benzamide derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their structural versatility and stability .
Properties
IUPAC Name |
N-(3-acetamido-4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-14-9-12(7-8-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUOEOJHUFSPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen/Nitro Substituents
- N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide (CAS: N/A): Substituents: Chloro (4-position) and nitro (3-position) on the benzamide ring; acetamido on the aniline ring. Chlorine contributes to lipophilicity, which may improve membrane permeability compared to the fluorine-containing target compound . Applications: Nitro-substituted benzamides are often explored as intermediates in drug synthesis or agrochemicals due to their redox-active properties.
- 4-Nitro-N-(3-nitrophenyl)benzamide: Substituents: Dual nitro groups on both benzamide (4-position) and aniline (3-position) rings. This contrasts with the target compound, where fluorine and acetamido groups balance lipophilicity and hydrogen-bonding capacity .
Fluorinated Analogues
- N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0): Substituents: Difluoro (3,4-positions) on the aniline ring; methyl on the benzamide ring. Properties: The additional fluorine atom increases electronegativity and metabolic stability compared to the mono-fluoro target compound. Methyl groups may enhance steric hindrance, affecting binding interactions in biological targets . Applications: Fluorinated benzamides are common in pesticide development (e.g., flutolanil) due to resistance to degradation .
Agrochemical Derivatives
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- Substituents : Trifluoromethyl (2-position) on benzamide; methoxy-isopropyl on aniline.
- Properties : The trifluoromethyl group confers high lipophilicity and UV stability, making it effective as a fungicide. Compared to the target compound, flutolanil’s bulkier substituents may limit solubility but enhance field persistence .
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Substituents: Dichloro (2,3-positions) on aniline; ethoxymethoxy on benzamide. Properties: The ethoxymethoxy group improves water solubility, a trait less pronounced in the fluorine/acetamido-functionalized target compound. Dichloro substituents enhance herbicidal activity but may increase toxicity .
Table 1: Comparative Analysis of Key Benzamide Derivatives
| Compound Name | Substituents (Benzamide/Aniline) | Molecular Weight (g/mol) | LogP* | Applications |
|---|---|---|---|---|
| N-(3-Acetamido-4-fluorophenyl)benzamide | F (4), Acetamido (3) | ~288.3 | ~2.1 | Drug intermediates, agrochemicals |
| N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide | Cl (4), NO₂ (3), Acetamido (3) | ~349.7 | ~2.8 | Reactive intermediates |
| Flutolanil | CF₃ (2), Isopropoxy (3) | 323.3 | ~3.5 | Fungicide |
| 4-Nitro-N-(3-nitrophenyl)benzamide | NO₂ (4), NO₂ (3) | 287.2 | ~1.9 | Laboratory derivatization |
*LogP values estimated based on substituent contributions.
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